3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

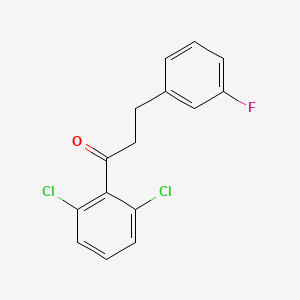

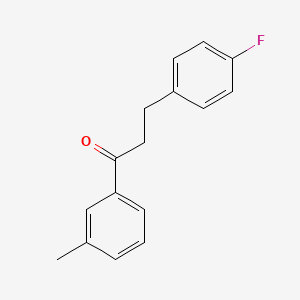

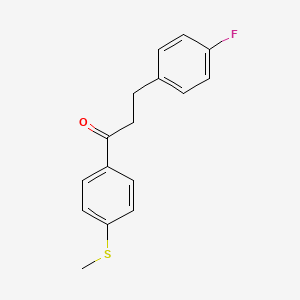

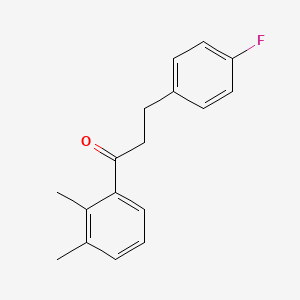

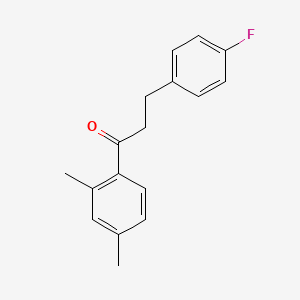

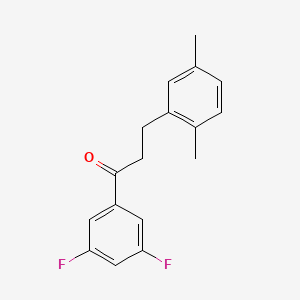

3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . It has a molecular weight of 274.31 . The compound is characterized by the presence of a propiophenone group, which is a ketone, and two fluorine atoms attached to the phenyl ring .

Molecular Structure Analysis

The InChI code for 3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is 1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3 . This indicates that the molecule consists of 17 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Poly(arylene ether sulfone) Anion Exchange Membranes : This compound has been utilized in the synthesis of side-chain type poly(arylene ether sulfone)s (sPAE) bearing pendant 3,5-dimethylphenyl groups. These sPAE-based anion exchange membranes show high alkaline stability and good hydroxide conductivity, making them suitable for various industrial applications (Shi et al., 2017).

Poly(aryl ether ketone/sulfone)s with Pendant Trifluoromethyl-substituted Phenyl Groups : A study synthesizing bisphenols with this compound resulted in polymers with high glass transition temperatures and good thermal stability. These polymers exhibit low dielectric constants and high transparency, which can be useful in optoelectronics (Shang et al., 2012).

Poly(arylene ether sulfone)s with Multiple Quaternary Ammonium Groups : Research has developed poly(arylene ether sulfone)s containing this compound, which feature high hydroxide conductivities and good thermal and alkaline stabilities. These membranes are significant for their potential use in fuel cells and other energy-related applications (Wang et al., 2015).

Organic Synthesis and Chemical Properties

Cyclocondensation Reactions : This compound is involved in the synthesis of a novel series of pyrimidinones, highlighting its role in facilitating unique organic synthesis pathways (Bonacorso et al., 2003).

Electroactive Polymer Synthesis : It has been used in the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the creation of electroactive poly(2,6-dimethylphenylene sulphide) with semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Material Science and Engineering

Electrochromic Polymers : The synthesis of derivatives of 3,4-ethylenedioxythiophene, which may involve similar compounds, has resulted in electrochromic polymers with potential applications in electronic displays and smart windows (Sankaran & Reynolds, 1997).

Photosensitive and Thermosetting Polymers : This compound may contribute to the development of photosensitive and thermosetting polymers with high thermal resistance, essential for advanced material applications in electronics and aerospace (Matsumoto et al., 2005).

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNYDNGLKVXVEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644762 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | |

CAS RN |

898754-10-4 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.